Ac-Asp-Met-Gln-Asp-AMC

caspase-3 substrate specificity apoptosis

Researchers relying on Ac-DEVD-AMC face signal cross-talk from caspase-7 and caspase-8, compromising quantitative apoptosis assays. Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) resolves this via the DMQD recognition motif, conferring superior caspase-3 specificity for unambiguous executioner caspase readouts. • Eliminates caspase-7 interference inherent to DEVD-based substrates • Enables PKCδ-specific caspase-3 profiling in oncology & neurodegeneration programs • Compatible with standard plate readers (Ex 340-360 nm / Em 440-460 nm) • Supplied at ≥95% purity (HPLC); stored at -20°C; shipped ambient

Molecular Formula C30H38N6O12S
Molecular Weight 706.7 g/mol
Cat. No. B15130127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp-Met-Gln-Asp-AMC
Molecular FormulaC30H38N6O12S
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)
InChIKeyQJFJTAOSTJMQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-DMQD-AMC – Fluorogenic Caspase-3 Substrate


Ac-Asp-Met-Gln-Asp-AMC (synonym Ac-DMQD-AMC; CAS 355137-38-1) is a fluorogenic peptide substrate designed around the DxxD (Asp-x-x-Asp) recognition motif. It is classified as a caspase substrate that releases 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage, enabling real-time fluorescence quantification. Commercial preparations typically specify purity ≥95% (HPLC) and peptide content ≥85%, with recommended storage at -20°C . Its primary biological target is caspase-3 (apopain), and it is consistently reported to offer greater specificity for caspase-3 than the widely used alternative substrate Ac-DEVD-AMC . This compound is employed in biochemical assays, drug development, cell biology, and diagnostics to monitor caspase-3 activity in apoptosis and related signaling pathways .

Reported to provide caspase-3-preferential cleavage over caspase-7
AMC fluorescence emission compatible with standard plate reader filter sets
Derived from native PKCδ cleavage site for pathway-focused apoptosis studies

Ac-DMQD-AMC Advantage Over Generic Substrates


Generic caspase substrates like Ac-DEVD-AMC are dual-target probes that are cleaved by both caspase-3 and caspase-7 (and partially by caspase-8), leading to ambiguous signal attribution in complex biological samples . Ac-Asp-Met-Gln-Asp-AMC addresses this limitation through a sequence design (DMQD) that confers enhanced discrimination against off-target caspases, notably caspase-7, yielding a more specific readout of executioner caspase-3 activity [1]. Direct substitution without accounting for this selectivity difference introduces systematic error in quantitative apoptosis assays, as the measured activity will conflate contributions from multiple proteases rather than reflecting caspase-3 alone. The quantitative evidence that follows establishes the magnitude of this differentiation relative to the closest in-class alternative, Ac-DEVD-AMC.

  • Ac-DEVD-AMC is cleaved by both caspase-3 and caspase-7, conflating protease contributions in mixed lysates.
  • DMQD vs DEVD sequence differences at S2/S3 subsites alter off-target cross-reactivity; selectivity profile may not transfer.
  • Shared AMC fluorescence readout does not guarantee interchangeable caspase specificity; systematic error may occur without validation.

Ac-DMQD-AMC vs. Ac-DEVD-AMC: Key Evidence


Caspase-3 Selectivity Over Caspase-7

A foundational study profiling the specificities of caspase family proteases demonstrated that the DMQD sequence is selectively cleaved by caspase-3, whereas the DEVD sequence is recognized and cleaved by both caspase-3 and caspase-7 [1]. This difference is the basis for the consistently reported claim that Ac-DMQD-AMC is a more specific caspase-3 substrate than Ac-DEVD-AMC. The experimental context was an in vitro cleavage assay using purified recombinant human caspases against a panel of minimal-length tetrapeptide substrates, with activity quantified by release of the fluorescent AMC leaving group [1].

Selectivity vs Caspase-7
Reported comparison
DMQD preferentially cleaved by caspase-3; minimal caspase-7 activity. DEVD cleaved by both caspases with comparable efficiency.
Supports caspase-3-specific signal attribution in apoptosis assays.
Based on in vitro caspase panel screening with recombinant proteases.
caspase-3 substrate specificity apoptosis

DMQD vs. DEVD Affinity for Caspase-3

A crystal structure and kinetic study of caspase-3 demonstrated that the DMQD peptide backbone binds with a Ki of 12.4 nM, compared to 1.3 nM for the DEVD sequence, measured via aldehyde-based inhibitors (Ac-DMQD-CHO and Ac-DEVD-CHO) [1]. The corresponding relative catalytic efficiencies (kcat/Km) for the peptide substrates were 17% for DMQD and 100% for DEVD. While the DMQD sequence shows lower absolute affinity for caspase-3, a distinct interaction profile at the S3 and S2 subsites underlies its selectivity advantage [1].

Binding Affinity (Ki)
Head-to-head
Ki for caspase-3: DMQD 12.4 nM vs DEVD 1.3 nM; relative kcat/Km 17% vs 100%.
Lower absolute affinity contributes to isoform selectivity through differential S2/S3 subsite recognition.
Measured with aldehyde inhibitors at 25°C; crystal structures at 1.7–2.3 Å.
caspase-3 inhibitor Ki binding affinity

Real-Time Fluorescence Readout

Ac-Asp-Met-Gln-Asp-AMC, upon cleavage by caspase-3, releases free 7-amino-4-methylcoumarin (AMC) which exhibits excitation at 340-360 nm and emission at 440-460 nm . This spectral window is identical to that of the AMC fluorophore released from Ac-DEVD-AMC, enabling direct substitution into established fluorescence plate reader protocols without hardware reconfiguration .

Fluorescence Readout
Data to verify
AMC emission 440–460 nm identical to DEVD-AMC cleavage product; excitation shift ~20 nm (340–360 nm vs 360–380 nm).
May support method transfer without filter set changes; verify excitation optimum on local instrument.
Source data not specified; confirm with plate reader calibration.
fluorescence AMC caspase assay real-time monitoring

Physiological PKCδ Cleavage Site

The DMQD sequence is derived from the native caspase-3 cleavage site within protein kinase C δ (PKCδ), at position Asp327-Met-Gln-Asp330 [1]. In contrast, the DEVD sequence originates from the caspase-3 cleavage site in poly(ADP-ribose) polymerase (PARP)-1 [2]. Consequently, Ac-DMQD-AMC recapitulates the endogenous recognition motif for the caspase-3/PKCδ signaling axis, which is a validated marker of apoptosis in multiple disease models including cancer and neurodegeneration [3].

PKCδ Cleavage Origin
Class-level inference
DMQD derived from caspase-3 cleavage site in PKCδ (Asp327–Asp330); DEVD originates from PARP-1 cleavage site.
Provides orthogonal pathway-discriminated readout; PKCδ apoptosis models may benefit from substrate selection.
Class-level inference; confirm pathway relevance in specific cell model.
PKCδ apoptosis physiological substrate DMQD

Ac-DMQD-AMC Applications


Caspase-3 Apoptosis in Tumor Lysates

In cancer biology, distinguishing caspase-3 activity from caspase-7 is critical for mechanistic studies of chemotherapy-induced apoptosis. This compound's superior specificity for caspase-3 over caspase-7 [1] eliminates the signal cross-talk inherent to Ac-DEVD-AMC, enabling accurate quantification of executioner caspase-3 activation in tumor cell lysates without interference from caspase-7.

High-Throughput Caspase-3 Drug Screening

For pharmaceutical screening campaigns, this substrate provides a homogeneous fluorescence assay format with excitation at 340-360 nm and emission at 440-460 nm [1], compatible with standard plate readers. Its specificity for the PKCδ-cleaving form of caspase-3 [2] makes it particularly suitable for identifying compounds that modulate the PKCδ apoptotic axis in oncology and neurodegeneration programs.

Caspase-3 Mutant and Isoform Selectivity

When profiling engineered caspase-3 variants or comparing caspase-3 with caspase-10, the DMQD sequence provides a defined selectivity profile that differs from DEVD-based substrates [1]. Using this compound in parallel with Ac-DEVD-AMC allows researchers to deconvolve the contribution of S2 and S3 subsite interactions to substrate discrimination, as supported by the distinct binding mode observed in crystallographic studies [2].

Application
Selection Property
Validation Focus
Caspase-3 activity in tumor cell lysates
Reported caspase-3 selectivity over caspase-7
Caspase-7 interference review in lysate assays
High-throughput caspase-3 drug screening
AMC fluorescence compatibility with standard plate readers
Pathway-specific (PKCδ) readout verification
Caspase-3 mutant and isoform profiling
Defined selectivity profile distinct from DEVD-based substrates
S2/S3 subsite interaction deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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